molecular formula C15H16N2O4S B7498101 N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide

N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide

Cat. No.: B7498101
M. Wt: 320.4 g/mol
InChI Key: ATPRFCITKABNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide, also known as CSF-1R inhibitor, is a chemical compound that has been extensively researched for its potential use in the treatment of various diseases. This compound is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), which plays a crucial role in the development and function of immune cells.

Mechanism of Action

The N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide inhibitor exerts its pharmacological effects by inhibiting the activity of the this compound, which is a receptor tyrosine kinase that is expressed on the surface of immune cells, such as macrophages and dendritic cells. The this compound plays a crucial role in the development and function of these cells, and its activation has been implicated in the pathogenesis of various diseases, including cancer and autoimmune diseases. By inhibiting the activity of the this compound, the this compound inhibitor can modulate the immune response, reduce inflammation, and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The this compound inhibitor has been shown to have several biochemical and physiological effects, including the inhibition of the growth and proliferation of cancer cells, the modulation of the immune response, and the reduction of inflammation. In addition, this compound has been shown to enhance the efficacy of chemotherapy and immunotherapy in animal models of cancer. However, the exact mechanisms underlying these effects are still under investigation.

Advantages and Limitations for Lab Experiments

The N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide inhibitor has several advantages for lab experiments, including its potency, specificity, and ease of synthesis. However, this compound also has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain experiments. In addition, the this compound inhibitor has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on the N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide inhibitor, including the development of more potent and selective inhibitors, the investigation of its safety and efficacy in clinical trials, and the exploration of its potential use in combination with other therapies, such as chemotherapy and immunotherapy. In addition, further studies are needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of this compound and to identify potential biomarkers for patient selection and response prediction.

Synthesis Methods

The synthesis of N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the furan ring, and the introduction of the benzyl and sulfamoyl groups. The most commonly used method for the synthesis of this compound is the Buchwald-Hartwig coupling reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

Scientific Research Applications

The N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide inhibitor has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Several preclinical studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In addition, this compound has been shown to enhance the efficacy of chemotherapy and immunotherapy in animal models of cancer.

Properties

IUPAC Name

N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-15(16-10-11-4-2-1-3-5-11)13-8-9-14(21-13)22(19,20)17-12-6-7-12/h1-5,8-9,12,17H,6-7,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPRFCITKABNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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